3-Chloro-5-methylbenzo[d]isoxazole
Overview
Description
3-Chloro-5-methylbenzo[d]isoxazole is a chemical compound with the molecular formula C8H6ClNO . It is a solid at room temperature .
Synthesis Analysis
The synthesis of isoxazoles, such as 3-Chloro-5-methylbenzo[d]isoxazole, often involves the use of metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metals from the reaction mixtures .Molecular Structure Analysis
The molecular structure of 3-Chloro-5-methylbenzo[d]isoxazole is represented by the InChI code 1S/C8H6ClNO/c1-5-7-4-6 (9)2-3-8 (7)11-10-5/h2-4H,1H3 .Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The synthesis of isoxazoles often involves Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis
3-Chloro-5-methylbenzo[d]isoxazole is a solid at room temperature . It has a molecular weight of 167.59 g/mol .Scientific Research Applications
Isoxazoline Derivatives as Anticancer Agents
Isoxazolines, including derivatives of 3-Chloro-5-methylbenzo[d]isoxazole, are recognized for their potential as anticancer agents. These compounds, found both naturally and synthesized, have been studied for their anticancer properties, structural-activity relationships, and the impact of stereochemical configurations on their efficacy. The research underscores the importance of isoxazolines in medicinal chemistry and their promise in developing novel anticancer drugs (Kaur et al., 2014).
Facile Synthesis and Antioxidant Evaluation
The synthesis of isoxazoline derivatives, including 4-arylmethylideneisoxazol-5(4H)-ones, showcases the versatile applications of 3-Chloro-5-methylbenzo[d]isoxazole-related compounds in creating substances with significant antioxidant properties. These compounds are synthesized through environmentally friendly procedures and have been evaluated for their antioxidant capacities, indicating their potential in developing treatments for oxidative stress-related diseases (Laroum et al., 2019).
Neurobiological Studies
The neurobiological properties of compounds structurally similar to 3-Chloro-5-methylbenzo[d]isoxazole, such as tianeptine, have been explored for their effects on mood, anxiety, and emotions. These studies reveal the compound's involvement in various neurotransmitter systems and its role in promoting structural and functional brain plasticity. This research provides insights into how such compounds can be used in treating depressive disorders and their effects on emotional learning (McEwen & Olié, 2005).
Safety And Hazards
Future Directions
The future directions in the research of isoxazoles, including 3-Chloro-5-methylbenzo[d]isoxazole, involve the development of new eco-friendly synthetic strategies . These strategies aim to overcome the drawbacks associated with the current synthetic methods, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metals from the reaction mixtures .
properties
IUPAC Name |
3-chloro-5-methyl-1,2-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBULZBXUOIAIFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572933 | |
Record name | 3-Chloro-5-methyl-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methylbenzo[d]isoxazole | |
CAS RN |
196708-35-7 | |
Record name | 3-Chloro-5-methyl-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.